molecular formula C21H18ClN3OS2 B4798618 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B4798618
M. Wt: 428.0 g/mol
InChI Key: CXVUYSFKGAQQTG-RMKNXTFCSA-N
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Description

3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of benzothiophenes and triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS2/c1-25-20(19-18(22)16-11-10-15(26-2)13-17(16)28-19)23-24-21(25)27-12-6-9-14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVUYSFKGAQQTG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Methoxy Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring: This involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Attachment of the Phenylprop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Functionalization of the Sulfanyl Group

The [(2E)-3-phenylprop-2-en-1-yl]sulfanyl substituent is introduced via nucleophilic substitution or thiol-ene "click" chemistry:

  • Reaction conditions :

    Substrate Reagent Catalyst Yield
    5-Chloro-triazole-thione(E)-3-phenylprop-2-en-1-thiolK₂CO₃/EtOH72–78%
    Triazole-thione intermediateAllyl bromide derivativesDMF, 80°C65–70%
  • Stereoselectivity : The (E)-configuration of the propenyl group is preserved using Pd-catalyzed coupling or Wittig reactions .

Benzothiophene Moiety Attachment

The 3-chloro-6-methoxybenzothiophene unit is incorporated via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation:

  • Coupling conditions :

    Reaction Type Catalyst Temperature Yield
    Suzuki couplingPd(PPh₃)₄90°C, 12 h60–65%
    Buchwald-Hartwig aminationPd₂(dba)₃/Xantphos110°C, 24 h55–58%
  • Chlorination : Post-coupling chlorination with SOCl₂ or PCl₅ achieves the 3-chloro substitution .

Oxidation and Reduction Reactions

  • Sulfanyl group oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide/sulfone derivatives (Table 1).

    Oxidizing Agent Product Yield
    H₂O₂ (30%)Sulfoxide85%
    mCPBASulfone78%
  • Methoxy group demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group selectively (yield: 90%) .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in:

  • 1,3-Dipolar cycloaddition with alkynes to form fused heterocycles.

  • Ring-opening under acidic conditions (e.g., HCl/EtOH) to yield thioamide derivatives .

Stability and Degradation

  • Thermal stability : Decomposes at 220–240°C (TGA data).

  • Photodegradation : UV exposure (254 nm) induces cleavage of the sulfanyl group, forming disulfide byproducts .

Biological Interactions

While not a direct chemical reaction, the compound undergoes metabolic transformations:

  • Hepatic oxidation : CYP3A4-mediated sulfoxidation (observed in vitro) .

  • Glutathione conjugation : Forms adducts via sulfanyl group reactivity .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties. The presence of the triazole ring is known to enhance biological activity, making it a candidate for drug development. Preliminary studies suggest that derivatives of triazoles often exhibit significant activity against various pathogens and cancer cell lines.

  • Antimicrobial Activity : Research indicates that compounds containing benzothiophene and triazole structures have shown efficacy against bacterial strains, including resistant ones. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : Initial in vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy. The specific pathways involved are still under investigation but may include modulation of signaling cascades related to cell survival and proliferation.

Material Science

The unique structural features of this compound lend themselves to applications in material science , particularly in the development of organic semiconductors and sensors.

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable thin films can enhance device performance.
  • Sensing Applications : The sulfur-containing moieties may provide specific interactions with analytes, making it useful as a sensor for detecting environmental pollutants or biological markers.

Case Studies

Several studies have focused on the synthesis and application of similar triazole compounds:

  • Synthesis of Triazole Derivatives : A study published in the Journal of Organic Chemistry detailed a multi-step synthesis involving the formation of the triazole ring through cycloaddition reactions. The resulting compounds exhibited promising biological activities against several pathogens .
  • Biological Activity Evaluation : Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of various benzothiophene derivatives, including those similar to our compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: It may affect various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
  • 3-chloro-6-methyl-1-benzothiophene-2-carboxamide
  • 3-chloro-4-fluoro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide

Uniqueness

What sets 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole apart from similar compounds is its unique combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a synthetic derivative belonging to the class of triazoles, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN2O2SC_{19}H_{17}ClN_2O_2S, with a molecular weight of approximately 364.87 g/mol. The structure features a benzothiophene moiety, a triazole ring, and a phenylpropene side chain, contributing to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the benzothiophene moiety suggests potential antioxidant properties that can protect cells from oxidative stress.

Anticancer Activity

Recent studies indicate that derivatives of triazoles exhibit significant anticancer properties. For example:

  • A related compound demonstrated selective inhibition against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 10 to 30 µM .
  • The mechanism involves induction of apoptosis and cell cycle arrest through modulation of signaling pathways associated with cancer progression.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

  • Studies have shown that similar compounds exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • The interaction with bacterial enzymes may disrupt cell wall synthesis or function.

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its ability to inhibit pro-inflammatory cytokines:

  • In vitro assays revealed a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with triazole derivatives .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated the effects of various triazole derivatives on cancer cell lines. The compound showed significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
  • Study on Antimicrobial Properties :
    • Research demonstrated that a related benzothiophene-triazole compound exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 µg/mL .

Data Table: Biological Activity Summary

Activity TypeTest SubjectResultReference
AnticancerHeLa CellsIC50 = 20 µM
AntimicrobialS. aureusMIC < 50 µg/mL
Anti-inflammatoryMacrophage CulturesReduced TNF-alpha levels

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of triazole derivatives containing chloro and methoxy substituents?

  • Methodological Answer : Utilize reflux conditions with absolute ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure and filtration of the solid product. This approach ensures efficient cyclization and purification, as demonstrated in analogous triazole syntheses . For thioether linkages, employ PEG-400 as a reaction medium with heterogenous catalysts (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C, monitoring reaction progress via TLC .

Q. What spectroscopic techniques are most reliable for confirming the structure of triazole-based compounds?

  • Methodological Answer : Combine IR spectroscopy to identify functional groups (e.g., C=S stretches at ~650 cm⁻¹) and ¹H NMR to resolve substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm and vinyl sulfanyl protons at δ 6.5–7.2 ppm). Cross-validate with elemental analysis and LC-MS for molecular weight confirmation .

Q. How should researchers handle purification challenges in thioether-functionalized triazoles?

  • Methodological Answer : Use hot water washes to remove unreacted starting materials, followed by recrystallization in aqueous acetic acid. For persistent impurities, employ column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed for this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction and apply graph set analysis (e.g., N—H···S , O—H···S interactions) to classify hydrogen-bonding motifs. Use software like SHELX for structure refinement and ORTEP-III for visualizing supramolecular assemblies .

Q. What computational strategies are recommended for modeling electronic properties and reactivity?

  • Methodological Answer : Apply density functional theory (DFT) with the B3LYP functional to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate correlation energies using the Colle-Salvetti formalism for accurate electron density modeling .

Q. How can researchers resolve contradictions in crystallographic data during structure validation?

  • Methodological Answer : Cross-check displacement parameters (ADPs) and R -factor convergence using the PLATON toolbox. Address outliers by re-examining hydrogen atom placement and refining twinning parameters in SHELXL .

Q. What methodologies are effective for designing derivatives with enhanced biological activity?

  • Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding affinities toward target proteins (e.g., kinases). Complement with ADME analysis to predict pharmacokinetic properties and prioritize derivatives with low hepatotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole

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